molecular formula C16H15N3O B249867 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile

2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile

Cat. No. B249867
M. Wt: 265.31 g/mol
InChI Key: JLOZCBLXISOFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. This compound is also known as EM-652 or TAK-652 and is a type of indole derivative.

Scientific Research Applications

2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile has been found to have potential applications in biological research. It has been shown to inhibit the activation of TLR7 and TLR8, which are key receptors involved in the immune response. This inhibition can lead to the suppression of inflammation and has potential therapeutic applications in autoimmune diseases such as lupus and psoriasis. Additionally, it has also been found to have antiviral activity against HIV-1 and influenza A virus.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile involves the inhibition of TLR7 and TLR8 activation. These receptors are involved in the recognition of viral RNA and the activation of the immune response. By inhibiting their activation, 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile can suppress the immune response and reduce inflammation. It has also been shown to inhibit the replication of HIV-1 and influenza A virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the immune response. It can also reduce the activation of immune cells such as macrophages and dendritic cells. Additionally, it has been found to have antiviral activity against HIV-1 and influenza A virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile in lab experiments include its high purity and yield, as well as its potential applications in biological research. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

For research include investigating its potential therapeutic applications and exploring its antiviral activity against other viruses.

Synthesis Methods

The synthesis method of 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile involves the reaction of 2-ethyl-3-formylindole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous ethanol at room temperature and the product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity.

properties

Product Name

2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(2-ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C16H15N3O/c1-3-19-15-8-6-5-7-13(15)14(16(19)20-4-2)9-12(10-17)11-18/h5-9H,3-4H2,1-2H3

InChI Key

JLOZCBLXISOFCE-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N

Origin of Product

United States

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